molecular formula C9H14N4S B1479704 2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide CAS No. 2098140-97-5

2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide

Cat. No.: B1479704
CAS No.: 2098140-97-5
M. Wt: 210.3 g/mol
InChI Key: UZGCMPYLKRQHCU-UHFFFAOYSA-N
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Description

2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is a complex heterocyclic compound with a unique structure that combines elements of pyrazole and thiopyrano rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of intermediate compounds under specific conditions. For instance, the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine can lead to the formation of the desired pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide stands out due to its unique combination of pyrazole and thiopyrano rings, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4S/c1-2-13-8(9(10)11)6-5-14-4-3-7(6)12-13/h2-5H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGCMPYLKRQHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CSCCC2=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide
Reactant of Route 2
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide
Reactant of Route 3
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide
Reactant of Route 4
Reactant of Route 4
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide
Reactant of Route 5
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide
Reactant of Route 6
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide

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